molecular formula C18H20N2O3 B5098823 N-(4-ethylphenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide

N-(4-ethylphenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide

Cat. No.: B5098823
M. Wt: 312.4 g/mol
InChI Key: JDIULEQQMTYZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethanediamide backbone with substituents at the nitrogen atoms, specifically a 4-ethylphenyl group and a 2-hydroxy-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide typically involves the reaction of 4-ethylphenylamine with 2-hydroxy-2-phenylethylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide
  • N-(4-ethylphenyl)-N’-(2-hydroxy-2-methylpropyl)ethanediamide
  • N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)propanediamide

Uniqueness

N-(4-ethylphenyl)-N’-(2-hydroxy-2-phenylethyl)ethanediamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the 4-ethylphenyl and 2-hydroxy-2-phenylethyl groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-(2-hydroxy-2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-13-8-10-15(11-9-13)20-18(23)17(22)19-12-16(21)14-6-4-3-5-7-14/h3-11,16,21H,2,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIULEQQMTYZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.